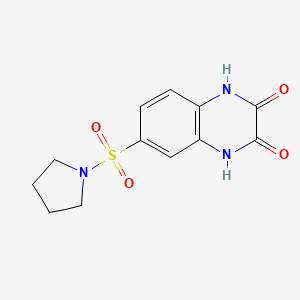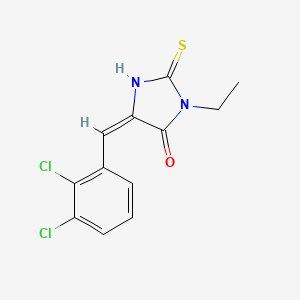
N-(4-chloro-3-nitrophenyl)-2-methyl-3-phenylacrylamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, as demonstrated in studies by Al-Hourani et al. (2016) and He et al. (2014). These techniques reveal the spatial arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule, providing insights into its potential reactivity and interactions (Al-Hourani et al., 2016) (He et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be studied through its participation in various chemical reactions. For example, Patel et al. (2011) described the synthesis of related compounds through reactions like condensation with 2-aminobenzenethiol, highlighting the compound's reactive sites and potential for chemical modifications (Patel et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. Studies like those by Saeed et al. (2012) provide detailed information on these aspects, often through methods like crystallography and spectroscopy (Saeed et al., 2012).
Scientific Research Applications
Environmental Science and Chemistry
1. Nitrosamines and Water Treatment
Studies on nitrosamines, such as N-Nitrosodimethylamine (NDMA), focus on their formation, occurrence, and removal in water and wastewater treatment processes. Research highlights the anthropogenic origins of NDMA precursors, primarily from wastewater discharges, and the importance of advanced treatment methods like UV photolysis and biological processes for NDMA mitigation (Sgroi et al., 2018) (Nawrocki & Andrzejewski, 2011).
2. Photoprotection and Chemical Synthesis
Research into photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl, explores their application in synthetic chemistry for the protection of functional groups during chemical reactions. This field has potential for the development of new synthetic methods and materials (Amit et al., 1974).
Pharmacology and Toxicology
1. Neuroprotective Potential
Investigations into compounds like 3-N-Butylphthalide (NBP) and its derivatives show significant neuroprotective effects, suggesting potential applications in treating neurological conditions such as ischemic stroke and degenerative diseases (Abdoulaye & Guo, 2016).
2. Antimicrobial Applications
Research on triclosan, a compound with a chlorinated aromatic ring similar to the structure of interest, focuses on its widespread use as an antimicrobial agent, environmental occurrence, and potential toxicity. This work underscores the balance between the benefits of antimicrobial applications and the risks posed by environmental persistence and toxicity (Bedoux et al., 2012).
Environmental Remediation
1. PCBs Remediation
The remediation of persistent organic pollutants such as polychlorinated biphenyls (PCBs) in soils and sediments is critical for environmental health. Research reviews various methods for PCB remediation, including phytoremediation, microbial degradation, and advanced chemical treatments, highlighting the ongoing need for effective and sustainable solutions (Jing et al., 2018).
properties
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKRUWZLAKHIDL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)
![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)



![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)
